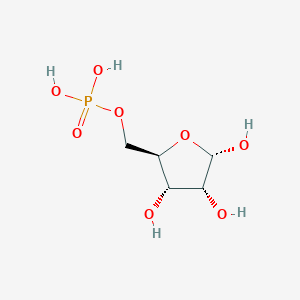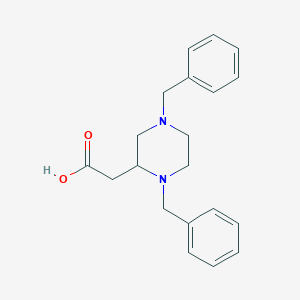![molecular formula C39H44O4 B12338658 (17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethinyl estradiol 2-oxy dimer is a synthetic estrogen compound derived from ethinyl estradiol. It is primarily used in the field of pharmaceuticals, particularly in oral contraceptives and hormone replacement therapies. This compound is known for its potent estrogenic activity and its ability to bind to estrogen receptors, thereby influencing various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethinyl estradiol 2-oxy dimer typically involves the dimerization of ethinyl estradiol. This process can be achieved through various chemical reactions, including oxidative coupling. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and an oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired dimer.
Industrial Production Methods
In industrial settings, the production of ethinyl estradiol 2-oxy dimer involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
Ethinyl estradiol 2-oxy dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Ethinyl estradiol 2-oxy dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of oral contraceptives and hormone replacement therapies.
Industry: Employed in the synthesis of other estrogenic compounds and pharmaceuticals.
作用机制
The mechanism of action of ethinyl estradiol 2-oxy dimer involves its binding to estrogen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The compound primarily targets the estrogen receptor alpha and beta, influencing pathways related to reproductive health, bone density, and cardiovascular function.
相似化合物的比较
Similar Compounds
Ethinyl estradiol: The parent compound, widely used in oral contraceptives.
Estradiol: A naturally occurring estrogen with similar but less potent activity.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.
Uniqueness
Ethinyl estradiol 2-oxy dimer is unique due to its dimeric structure, which enhances its binding affinity and potency compared to its monomeric counterparts. This structural modification allows for more effective receptor activation and prolonged physiological effects, making it a valuable compound in pharmaceutical research and development.
属性
分子式 |
C39H44O4 |
|---|---|
分子量 |
576.8 g/mol |
IUPAC 名称 |
(17S)-17-ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C39H44O4/c1-4-38(41)18-15-31-27-9-6-24-21-35(40)36(22-32(24)28(27)12-13-34(31)38)43-25-8-11-26-23(20-25)7-10-30-29(26)14-17-37(3)33(30)16-19-39(37,42)5-2/h1-2,8,11,20-22,27-31,33-34,40-42H,6-7,9-10,12-19H2,3H3/t27?,28?,29?,30?,31?,33?,34?,37-,38-,39-/m0/s1 |
InChI 键 |
GFPKYTRBUZZWCW-FURSDHEWSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CC[C@](C8CCC7C6=C5)(C#C)O)O |
规范 SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CCC(C8CCC7C6=C5)(C#C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)



![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)

